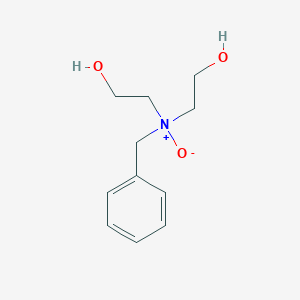

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide

Overview

Description

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide is a chemical compound known for its versatile applications in various scientific fields It is characterized by the presence of a benzyl group, a hydroxyethyl group, and an ethanamine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide typically involves the reaction of benzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl ketones or benzyl alcohols.

Reduction: Production of primary or secondary amines.

Substitution: Generation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide finds applications in several scientific research areas:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and detergents.

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for a wider range of applications in both aqueous and organic environments.

Biological Activity

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

This compound features a unique combination of functional groups, including hydroxyl and amine functionalities, which contribute to its biological activity. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity, leading to changes in cellular signaling pathways.

The mechanism of action for this compound involves:

- Receptor Binding : The compound interacts with specific receptors, influencing their activity and downstream signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, thereby altering metabolic processes within cells.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, potentially protecting cells from oxidative stress .

1. Antioxidant Properties

Recent studies have demonstrated that this compound possesses significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative damage in biological systems. For example, the compound exhibited a high percentage inhibition of DPPH radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. This inhibition suggests potential applications in treating inflammatory conditions .

3. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. By modulating neurotransmitter receptors, it could enhance synaptic plasticity and provide protective benefits against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antioxidant Activity : A study reported that the compound showed a DPPH scavenging activity with an IC50 value significantly lower than standard antioxidants like butylated hydroxyanisole (BHA) .

- Inflammation Model : In an experimental model of inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential use in anti-inflammatory therapies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | High (DPPH IC50 = 7.12 µg/mL) | Moderate (LOX inhibition) | Promising |

| Compound A | Moderate | Low | Low |

| Compound B | High | High | Moderate |

Properties

IUPAC Name |

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-8-6-12(15,7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHKQMVYZRWSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+](CCO)(CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295249 | |

| Record name | N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15831-62-6 | |

| Record name | NSC100752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.